molecular formula C25H27ClN6O B2749173 4-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 612524-27-3

4-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2749173
M. Wt: 462.98
InChI Key: ZJSNXGOQFLNFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C25H27ClN6O and its molecular weight is 462.98. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

The compound belongs to a class of chemicals involved in the synthesis of novel heterocyclic compounds. These compounds are pivotal in creating a wide array of derivatives with potential biological activities. For instance, Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, showcasing the versatility of similar compounds in generating new chemical entities with potential for further pharmacological investigation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer and Antiproliferative Activities

Compounds with structures similar to "4-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine" have been investigated for their anticancer and antiproliferative activities. Mallesha et al. (2012) synthesized derivatives showing significant antiproliferative activity against human cancer cell lines, highlighting the potential for compounds within this chemical framework to serve as leads for anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Antimicrobial and Antibacterial Activities

The antimicrobial and antibacterial properties of derivatives are also noteworthy. Novel pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested for antimicrobial activities. Bektaş et al. (2007) and other researchers have reported compounds within this chemical scaffold displaying moderate to good activities against various microorganisms, suggesting the utility of these compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Tuberculosis Treatment

Another significant area of research involves the design and synthesis of compounds for treating tuberculosis. Thiazole-aminopiperidine hybrids, for example, have been designed as novel Mycobacterium tuberculosis GyrB inhibitors, displaying promising activity against tuberculosis strains. This research underscores the potential of compounds with similar structures in contributing to the development of new tuberculosis treatments (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

properties

IUPAC Name

4-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN6O/c1-19-2-4-20(5-3-19)17-32-25-23(16-29-32)24(27-18-28-25)31-12-10-30(11-13-31)14-15-33-22-8-6-21(26)7-9-22/h2-9,16,18H,10-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSNXGOQFLNFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CCOC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine

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